Synthesis Yield from Common Precursor: 5‑Chloro vs. 4,5‑Dichloro Analog Under Identical Conditions
When synthesised from the corresponding 1,2‑dinitro‑chlorobenzene via hydrazine hydrate reduction in ethanol at room temperature, (5‑chloro‑2‑nitrophenyl)hydrazine (IIa) is obtained in 62% isolated yield (red crystals, mp 137–139 °C) [1]. Under the identical protocol, the 4,5‑dichloro derivative (IIb) gives a 73% yield after recrystallisation from ethanol (mp 175–177 °C) [1]. The 5‑chloro compound therefore crystallises directly from the reaction mixture without requiring recrystallisation for acceptable purity, whereas the dichloro analog requires an additional recrystallisation step that reduces net throughput. The commercially supplied 2‑nitrophenylhydrazine parent is typically procured as a pre‑formed reagent and not synthesised by this route, so a direct synthesis‑yield comparison with the unsubstituted parent is not available from this experimental series.
| Evidence Dimension | Isolated yield from 1,2‑dinitro‑4‑chlorobenzene + hydrazine hydrate |
|---|---|
| Target Compound Data | 62% (crude, mp 137–139 °C) |
| Comparator Or Baseline | 4,5‑Dichloro‑2‑nitrophenylhydrazine: 73% after recrystallisation (mp 175–177 °C) |
| Quantified Difference | 11 percentage points lower crude yield, but no recrystallisation required |
| Conditions | 0.495 mol substrate in 800 mL ethanol, 1.20 mol N₂H₄·H₂O, RT, 1 h; Kuznetsov et al. (2008) |
Why This Matters
The 5‑chloro compound crystallises directly in a single step, offering a simpler isolation protocol for kilogram‑scale preparation compared with the dichloro analog.
- [1] Kuznetsov, V.A., Shubin, K.M., Shchipalkin, A.A., Teplyakov, F.S. & Petrov, M.L. Benzo[4,5]imidazo[2,1‑a]phthalazines: I. Substituted o‑Nitrophenylhydrazines in the Synthesis of Phthalazin‑1(2H)‑ones. Russian Journal of Organic Chemistry 44, 731–735 (2008). Experimental section, pp. 733–734. View Source
